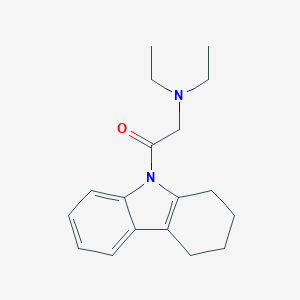
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole-based compound that has been synthesized through various methods and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models, indicating its potential as an anti-inflammatory agent. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation, indicating its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide in lab experiments is its potential as a multi-targeted agent. It has been shown to have effects on various enzymes and signaling pathways involved in inflammation and cancer progression. One limitation is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various inflammatory and cancer-related conditions. Additionally, the development of more efficient synthesis methods and the improvement of its solubility may also be areas of future research.
Synthesis Methods
The synthesis of (5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has been achieved through several methods. One of the most common methods involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with ethyl acetoacetate to form 3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene ethyl acetoacetate. This intermediate is then reacted with benzylamine and hydrazine hydrate to form the final product.
Scientific Research Applications
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models. It has also been studied for its potential as an anticancer agent and has shown cytotoxic effects against various cancer cell lines.
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(5Z)-N-benzyl-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-13(2)18(23)15(9-12)16-10-17(22-21-16)19(24)20-11-14-6-4-3-5-7-14/h3-10,21-22H,11H2,1-2H3,(H,20,24)/b16-15- |
InChI Key |
KNKRQYSOYRCZCC-NXVVXOECSA-N |
Isomeric SMILES |
CC1=C/C(=C/2\C=C(NN2)C(=O)NCC3=CC=CC=C3)/C(=O)C(=C1)C |
SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC=CC=C3)C(=O)C(=C1)C |
Canonical SMILES |
CC1=CC(=C2C=C(NN2)C(=O)NCC3=CC=CC=C3)C(=O)C(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)

![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)
![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)

![(5Z)-5-[[(6-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)amino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B249844.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)




![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

